molecular formula C15H23BrN2OSi B14162311 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-4-ethyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-

1H-Pyrrolo[2,3-b]pyridine, 5-bromo-4-ethyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-

Cat. No.: B14162311
M. Wt: 355.34 g/mol
InChI Key: KMFOLLYUGNLEDO-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine, 5-bromo-4-ethyl-1-[[2-(trimethylsilyl)ethoxy]methyl]- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrrolopyridine family, known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo[2,3-b]pyridine derivatives typically involves multi-step processes. One common method starts with the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with substituted aldehydes under controlled conditions . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as cesium carbonate (Cs2CO3) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as gas chromatography (GC) and nonaqueous titration, ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[2,3-b]pyridine derivatives undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific substituents and reaction conditions. For instance, halogenation typically yields bromo-substituted derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrrolo[2,3-b]pyridine, 5-bromo-4-ethyl-1-[[2-(trimethylsilyl)ethoxy]methyl]- stands out due to its unique substituents, which enhance its biological activity and specificity. The presence of the trimethylsilyl group, for instance, can improve the compound’s stability and solubility, making it a more effective therapeutic agent .

Properties

Molecular Formula

C15H23BrN2OSi

Molecular Weight

355.34 g/mol

IUPAC Name

2-[(5-bromo-4-ethylpyrrolo[2,3-b]pyridin-1-yl)methoxy]ethyl-trimethylsilane

InChI

InChI=1S/C15H23BrN2OSi/c1-5-12-13-6-7-18(15(13)17-10-14(12)16)11-19-8-9-20(2,3)4/h6-7,10H,5,8-9,11H2,1-4H3

InChI Key

KMFOLLYUGNLEDO-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C=CN(C2=NC=C1Br)COCC[Si](C)(C)C

Origin of Product

United States

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